N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide

Lipophilicity cLogP Drug-likeness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide (CAS 954020-77-0) is a synthetic small molecule with molecular formula C19H28N2O and molecular weight 300.45 g/mol. It belongs to the benzamide class, featuring a 3-methylbenzamide group linked via a methylene bridge to a 1-cyclopentylpiperidine moiety.

Molecular Formula C19H28N2O
Molecular Weight 300.446
CAS No. 954020-77-0
Cat. No. B2533601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide
CAS954020-77-0
Molecular FormulaC19H28N2O
Molecular Weight300.446
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C3CCCC3
InChIInChI=1S/C19H28N2O/c1-15-5-4-6-17(13-15)19(22)20-14-16-9-11-21(12-10-16)18-7-2-3-8-18/h4-6,13,16,18H,2-3,7-12,14H2,1H3,(H,20,22)
InChIKeyMLTAJYHGDQQJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide (CAS 954020-77-0) Procurement & Research Baseline Overview


N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide (CAS 954020-77-0) is a synthetic small molecule with molecular formula C19H28N2O and molecular weight 300.45 g/mol [1]. It belongs to the benzamide class, featuring a 3-methylbenzamide group linked via a methylene bridge to a 1-cyclopentylpiperidine moiety. The compound is primarily offered as a building block or research chemical by chemical suppliers for exploratory pharmacology, with limited publicly available biological characterization data beyond basic receptor binding mentions in vendor descriptions [1].

Why In-Class Substitution of N-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide (CAS 954020-77-0) Carries Unquantified Risk


Within the broader class of piperidine-benzamides, minor structural variations can fundamentally alter receptor selectivity, off-target liability, and physicochemical properties . For instance, the nature of the N-substituent on the piperidine ring (cyclopentyl vs. cyclohexyl vs. aryl) is known to influence conformational restriction, lipophilicity, and protein binding, as demonstrated in 11β-HSD1 inhibitor programs where optimization of the piperidine N-substituent was critical for overcoming PXR selectivity, solubility, and cytotoxicity issues [1]. Because no direct comparative pharmacological data exist for CAS 954020-77-0 against its closest analogs (e.g., N-cyclohexylpiperidine-benzamide analogs or N-cyclopentyl-3-methylbenzamide), any substitution without empirical validation introduces an unquantified and potentially significant departure from intended target engagement .

Quantitative Differentiation Evidence for N-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide (CAS 954020-77-0) versus Closest Analogs


Physicochemical Comparison: Lipophilicity (cLogP) vs. N-Cyclohexylpiperidine Analog

The cyclopentyl substituent on the piperidine nitrogen of CAS 954020-77-0 is predicted to confer lower lipophilicity compared to a cyclohexyl analog, based on computed cLogP values generated via standard cheminformatics algorithms (e.g., XLogP3, ACD/Labs). The target compound's cLogP is predicted to be ~3.5, while the hypothetical N-[(1-cyclohexylpiperidin-4-yl)methyl]-3-methylbenzamide analog is predicted to have a cLogP of ~3.9 . This ~0.4 log unit reduction may translate to improved aqueous solubility and reduced non-specific protein binding, though direct experimental validation is absent . Critical data gaps exist: no measured logP or solubility data for either compound are available in the public domain.

Lipophilicity cLogP Drug-likeness Physicochemical profiling

Structural Analogy to 11β-HSD1 Piperidine-Benzamide Series: Implications for Off-Target Liability

In a published piperidine-benzamide 11β-HSD1 inhibitor program, replacement of a cyclohexyl benzamide core with a piperidine-benzamide scaffold was necessary to address PXR selectivity, high non-specific protein binding, poor solubility, limited in vivo exposure, and in vitro cytotoxicity [1]. While CAS 954020-77-0 is structurally distinct and has no reported biological data, its cyclopentylpiperidine benzamide architecture falls within the same chemical space described in this optimization campaign. The cyclohexyl benzamide lead (structurally analogous to the cyclohexyl form of the target compound) was explicitly discontinued due to these liabilities [1]. This suggests the cyclopentyl variant MAY offer a differentiated liability profile, but the claim is untested and requires verification.

11β-HSD1 inhibition PXR selectivity Cytotoxicity Piperidine-benzamide SAR

Receptor Binding Annotation Gap: Lack of Quantitative Affinity Data Relative to Known Benzamide Cannabinoid Ligands

Vendor descriptions claim affinity for dopamine and serotonin receptors for CAS 954020-77-0 , but no Ki, IC50, or EC50 values are provided, and no peer-reviewed studies confirm these interactions. In contrast, structurally characterized synthetic cannabinoid benzamides such as MMB-2201 (N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide) have reported CB1 agonism with defined potencies . The target compound lacks any comparable quantitative affinity data against CB1, CB2, dopamine, serotonin, or any other receptor. This makes it impossible to assess its selectivity or potency relative to any analog. The gap is complete: no direct head-to-head comparison, no cross-study comparable data, and no robust class-level inference exists beyond the shared 3-methylbenzamide motif.

CB1 receptor Benzamide cannabinoid Receptor affinity Structure-activity relationship

Synthetic Tractability and Scalability: No Comparative Data to Support Procurement Advantage

CAS 954020-77-0 is synthesized via coupling of 3-methylbenzoyl chloride with (1-cyclopentylpiperidin-4-yl)methanamine, a two-step route from commercially available piperidine precursors . This route is straightforward and does not require exotic reagents. However, no comparative synthesis data (yield, purity, reaction time, cost) exist relative to analogous compounds such as N-[(1-cyclohexylpiperidin-4-yl)methyl]-3-methylbenzamide or N-cyclopentyl-3-methylbenzamide (CAS 349403-64-1). Without such data, no conclusion can be drawn on whether the cyclopentylpiperidine scaffold offers any practical advantage in scale-up, purification, or cost over alternative benzamide building blocks.

Synthetic chemistry Building block Scalability Cost efficiency

Computational ADME Prediction Gap: No Validated In Vitro Pharmacokinetic Profiling

Standard preclinical ADME panels (CYP inhibition, microsomal stability, Caco-2 permeability, plasma protein binding) have not been reported for CAS 954020-77-0. In contrast, the related 11β-HSD1 piperidine-benzamide series underwent extensive ADME characterization, revealing issues with CYP3A4 time-dependent inhibition and high protein binding that were overcome through structural optimization [1]. The absence of any ADME data for the target compound means that its suitability for in vitro assays requiring metabolic stability or low protein binding cannot be assessed, and no recommendation can be made relative to analogs that do have such data.

ADME CYP inhibition Metabolic stability Permeability

Appropriate Application Scenarios for N-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide (CAS 954020-77-0) Based on Available Evidence


Exploratory Chemistry: Building Block for Piperidine-Benzamide Library Synthesis

CAS 954020-77-0 can be used as a scaffold for parallel SAR exploration by functionalizing the benzamide ring or further derivatizing the piperidine nitrogen. Its commercial availability at research scale makes it viable for synthesis of small focused libraries, with the caveat that no biological profiling data exist to guide design .

Negative Control or Tool Compound for 11β-HSD1 Inhibitor Off-Target Profiling (Hypothetical)

Given the class-level inference from the 11β-HSD1 piperidine-benzamide series, CAS 954020-77-0 could theoretically be used as a comparator to assess whether the cyclopentyl substitution alters PXR selectivity or cytotoxicity relative to cyclohexyl variants . However, this use is entirely hypothetical until the compound itself is profiled.

Computational Chemistry Training Set: In Silico Property Prediction Benchmarking

Because experimental data are absent, the compound's well-defined structure makes it suitable as a test case for evaluating cLogP, pKa, and solubility prediction algorithms against future measured values, contributing to model validation .

Not Recommended: Receptor Binding or Cellular Assay Procurement Without Prior In-House Profiling

No direct evidence supports procurement for receptor binding or functional assays. Any such use must be preceded by internal validation of identity, purity, stability, solubility, and receptor profiling, as vendor claims lack quantitative verification .

Quote Request

Request a Quote for N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.